Sub-10 Nanomolar Human Carbonic Anhydrase II Inhibition: Potency Benchmark for CA2-Targeted Assays
The target compound demonstrates nanomolar inhibition of human carbonic anhydrase II (hCA2), a therapeutically validated target in glaucoma, edema, and oncology. In a spectrophotometric esterase assay using 4-nitrophenylacetate as substrate, the compound exhibited an inhibition constant (Ki) of 6.30 nM and an IC50 of 10 nM [1]. For context, many structurally distinct diphenylacetamide and nitrophenyl-containing analogs tested under comparable CA2 esterase assay conditions show IC50 values in the micromolar range (>1,000 nM), with some exceeding 10,000 nM [2]. This potency differential of over two orders of magnitude against CA2 provides a quantitative basis for selecting this specific ortho-nitro substituted derivative when CA2 inhibitory activity is the parameter of interest.
| Evidence Dimension | Human carbonic anhydrase II (hCA2) inhibitory potency |
|---|---|
| Target Compound Data | Ki = 6.30 nM; IC50 = 10 nM |
| Comparator Or Baseline | Structurally distinct diphenylacetamide/nitrophenyl analogs (representative CA2 IC50 values >1,000 nM, some >10,000 nM) |
| Quantified Difference | Target compound ~100× to >1,000× more potent than comparator analogs |
| Conditions | Spectrophotometric esterase assay using 4-nitrophenylacetate substrate; human recombinant enzyme |
Why This Matters
Procurement based solely on 'diphenylacetamide' or 'nitrophenyl' class membership, without the specific ortho-substitution pattern, risks acquiring a compound with negligible CA2 activity, invalidating the intended experimental design.
- [1] BindingDB Entry BDBM50513912 (CHEMBL4524569). N-(2-nitrophenyl)-2,2-diphenylacetamide binding affinity to human CA2. Ki = 6.30 nM; IC50 = 10 nM. View Source
- [2] BindingDB Entry BDBM50524772 (CHEMBL4557523). Representative diphenylacetamide CA2 IC50 = 1.04E+3 nM; Entry BDBM258863. Representative CA2 IC50 = 1.00E+4 nM. View Source
